molecular formula C10H8F3IO B14813952 4-Cyclopropoxy-1-iodo-2-(trifluoromethyl)benzene

4-Cyclopropoxy-1-iodo-2-(trifluoromethyl)benzene

Cat. No.: B14813952
M. Wt: 328.07 g/mol
InChI Key: JHGKYOFCSXLCED-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-1-iodo-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8F3IO and a molecular weight of 328.07 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a trifluoromethyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-1-iodo-2-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the iodination of 4-cyclopropoxy-2-(trifluoromethyl)benzene using iodine and a suitable oxidizing agent . The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-1-iodo-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

4-Cyclopropoxy-1-iodo-2-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-1-iodo-2-(trifluoromethyl)benzene involves its reactivity with various chemical species. The presence of the iodine atom and trifluoromethyl group enhances its electrophilicity, making it a suitable candidate for electrophilic aromatic substitution reactions. The cyclopropoxy group can also participate in nucleophilic attacks, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-1-iodo-2-(trifluoromethyl)benzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic applications and research fields.

Properties

Molecular Formula

C10H8F3IO

Molecular Weight

328.07 g/mol

IUPAC Name

4-cyclopropyloxy-1-iodo-2-(trifluoromethyl)benzene

InChI

InChI=1S/C10H8F3IO/c11-10(12,13)8-5-7(3-4-9(8)14)15-6-1-2-6/h3-6H,1-2H2

InChI Key

JHGKYOFCSXLCED-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)I)C(F)(F)F

Origin of Product

United States

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